N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a pyrazole ring, and a benzyl group substituted with chlorine and fluorine atoms. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is synthesized by reacting 2-chloro-6-fluorotoluene with thionyl chloride.
Formation of 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole: The benzyl chloride intermediate undergoes nucleophilic substitution with 1H-1,2,4-triazole under basic conditions.
Synthesis of this compound: The triazole derivative is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The triazole and pyrazole rings can undergo oxidation and reduction reactions under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium carbonate, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 1-(2-chloro-6-fluorobenzyl)piperazine
- 2-chloro-6-fluorophenylacetonitrile
Uniqueness
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C14H12ClFN6O |
---|---|
Molecular Weight |
334.73 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H12ClFN6O/c1-21-6-9(5-18-21)13(23)19-14-17-8-22(20-14)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,19,20,23) |
InChI Key |
URFYWZWTCNMLJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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